(2-Methylpropyl)boronic acid mida ester

Catalog No.
S8397136
CAS No.
M.F
C9H16BNO4
M. Wt
213.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methylpropyl)boronic acid mida ester

Product Name

(2-Methylpropyl)boronic acid mida ester

IUPAC Name

6-methyl-2-(2-methylpropyl)-1,3,6,2-dioxazaborocane-4,8-dione

Molecular Formula

C9H16BNO4

Molecular Weight

213.04 g/mol

InChI

InChI=1S/C9H16BNO4/c1-7(2)4-10-14-8(12)5-11(3)6-9(13)15-10/h7H,4-6H2,1-3H3

InChI Key

PLRWQFNPZCCLAG-UHFFFAOYSA-N

SMILES

B1(OC(=O)CN(CC(=O)O1)C)CC(C)C

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)CC(C)C

(2-Methylpropyl)boronic acid MIDA ester is a chemical compound with the molecular formula C9_9H16_{16}BNO4_4. It belongs to a class of compounds known as boronic acid MIDA esters, which are characterized by their stability and utility in organic synthesis. The compound features a boron atom bonded to a 2-methylpropyl group and a MIDA (N-methyliminodiacetic acid) moiety, which enhances its solubility and reactivity in various

Typical of boronic acids, including:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl halides with boronic acids. (2-Methylpropyl)boronic acid MIDA ester can be used as a coupling partner to synthesize complex organic molecules .
  • Cross-Coupling Reactions: It can also be utilized in various cross-coupling reactions, facilitating the formation of diverse organic compounds, particularly in the pharmaceutical industry .
  • Transesterification: The compound can undergo transesterification reactions, where it reacts with alcohols to form new esters, which is useful in synthesizing various derivatives .

While specific biological activity data for (2-Methylpropyl)boronic acid MIDA ester is limited, boronic acids generally exhibit interesting biological properties. They can act as enzyme inhibitors, particularly against serine proteases and certain glycosidases. This suggests potential applications in medicinal chemistry, especially in drug design targeting these enzymes .

The synthesis of (2-Methylpropyl)boronic acid MIDA ester typically involves the following methods:

  • Direct Reaction Method: This involves reacting 2-methylpropylboronic acid with MIDA under controlled conditions. The reaction often requires solvents such as toluene or dimethyl sulfoxide and may involve heating to facilitate ester formation .
  • MIDA Boronate Maker Kit: A more recent method simplifies the synthesis process by using a pre-optimized kit that allows for easier handling and higher yields of MIDA boronates .
  • Multistep Synthesis: Advanced synthetic routes may involve multiple steps where simpler boronic acids are converted into their corresponding MIDA esters through intermediate reactions .

(2-Methylpropyl)boronic acid MIDA ester finds applications primarily in organic synthesis and medicinal chemistry:

  • Drug Development: It serves as an important intermediate in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-boron bonds.
  • Material Science: The compound may be utilized in developing new materials with specific properties, particularly in polymer chemistry.
  • Agricultural Chemicals: Its derivatives might be explored for use in agrochemicals, enhancing crop protection strategies.

Interaction studies involving (2-Methylpropyl)boronic acid MIDA ester often focus on its reactivity with various substrates in organic synthesis. The compound's ability to form stable complexes with transition metals makes it a valuable reagent in catalysis and material science applications. Additionally, studies may investigate its interactions with biological targets, assessing its potential as an enzyme inhibitor or therapeutic agent .

Several compounds share structural similarities with (2-Methylpropyl)boronic acid MIDA ester. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
2-Furanylboronic acid MIDA esterC9_9H10_{10}BNO5_5Contains a furan ring; used in organic synthesis
4-Nitrophenylboronic acid MIDA esterC9_9H10_{10}BNO4_4Features a nitro group; useful for electronic applications
Ethynylboronic acid MIDA esterC9_9H10_{10}BNO4_4Contains an ethynyl group; important for alkyne coupling

(2-Methylpropyl)boronic acid MIDA ester is unique due to its branched alkyl group, which can influence its reactivity and solubility compared to other linear or aromatic boronic acids. This structural characteristic may enhance its performance in specific synthetic pathways and applications.

MIDA boronates revolutionized organoboron chemistry by addressing the inherent instability of boronic acids. Developed as a solution to challenges in Suzuki-Miyaura cross-coupling, MIDA ligands stabilize boronic acids via rehybridization of the boron center, rendering them air- and chromatographically stable. The (2-methylpropyl) variant, introduced to leverage alkylboron chemistry, gained prominence for its compatibility with multistep syntheses. Early studies demonstrated its utility in constructing natural products like halichondrin B and dragmacidin D, where iterative coupling strategies required prolonged reagent stability.

Role of Isopropyl Substituents in Boronic Acid Stabilization Strategies

The isopropyl group in (2-methylpropyl)boronic acid MIDA ester confers dual advantages:

  • Steric Protection: The branched alkyl chain shields the boron center from nucleophilic attack, reducing undesired protodeboronation.
  • Electronic Modulation: Hyperconjugation between the B–N σ-bond and the alkyl group stabilizes α-radicals, enabling site-selective C–H functionalization. This contrasts with aryl- or vinyl-substituted MIDA boronates, where π-conjugation dominates stabilization.

Hydrogen Bond Acceptor Count

5

Exact Mass

213.1172382 g/mol

Monoisotopic Mass

213.1172382 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-01-05

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